molecular formula C26H19ClFN3O2S B2733321 N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866873-21-4

N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2733321
CAS No.: 866873-21-4
M. Wt: 491.97
InChI Key: RBWNFILQORFUGO-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H19ClFN3O2S and its molecular weight is 491.97. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Properties and Structural Insights

  • Vibrational Spectroscopy and Molecular Structure : Studies have used Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) calculations, to characterize the vibrational signatures of related molecules. These techniques provide insights into the equilibrium geometry, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, shedding light on the stereo-electronic interactions that contribute to the molecule's stability. The analysis of vibrational spectral data and Hirshfeld surface analysis offers a deeper understanding of intermolecular contacts within the crystal structure (Jenepha Mary et al., 2022).

Potential Antiviral, Antimicrobial, and Anticancer Applications

  • Antiviral and Antimicrobial Potential : Quantum chemical insight into the molecular structure and docking studies have indicated that similar compounds show promise as antiviral agents against SARS-CoV-2 due to their ability to interact irreversibly with the virus's protease. Additionally, in-silico docking highlights inhibition activity against viruses, suggesting potential antiviral applications. The compounds' vibrational analysis and drug-likeness properties based on Lipinski's rule support their pharmacokinetic properties, offering insights into their absorption, distribution, metabolism, excretion, and toxicity (Mary et al., 2020).
  • Anticancer Activities : Several studies have synthesized and evaluated novel derivatives for their cytotoxic activity against cancer cell lines, such as breast and colon cancer cells. These compounds, by incorporating sulfonamide moieties and undergoing various chemical reactions, have been found to exhibit significant anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).

Conformational and Crystal Structure Analysis

  • Crystal and Molecular Structure : Detailed crystallographic studies have been conducted to understand the molecules' conformational behavior and crystal packing. These studies reveal the molecules' folded conformation and intramolecular hydrogen bonding, which are critical for understanding their chemical behavior and potential interactions in biological systems (Subasri et al., 2016; Subasri et al., 2017).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN3O2S/c1-15-4-2-5-17-12-21-25(33-23(15)17)30-24(16-8-10-19(28)11-9-16)31-26(21)34-14-22(32)29-20-7-3-6-18(27)13-20/h2-11,13H,12,14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNFILQORFUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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